molecular formula C19H24N2OS B4561689 N-[1-(4-ethylphenyl)ethyl]-N'-(2-methoxy-5-methylphenyl)thiourea

N-[1-(4-ethylphenyl)ethyl]-N'-(2-methoxy-5-methylphenyl)thiourea

Cat. No.: B4561689
M. Wt: 328.5 g/mol
InChI Key: DCHSVQBSGAJFAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-ethylphenyl)ethyl]-N'-(2-methoxy-5-methylphenyl)thiourea is a useful research compound. Its molecular formula is C19H24N2OS and its molecular weight is 328.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 328.16093457 g/mol and the complexity rating of the compound is 368. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiproliferative and Tumor Cell Selectivity

Thiourea derivatives have shown pronounced anti-proliferative activity and tumor cell selectivity, especially in novel classes of compounds that preferentially inhibit the proliferation of specific tumor cell types such as leukemia/lymphoma, prostate, kidney, and hepatoma tumor cells. These compounds exhibit cytotoxic rather than cytostatic activity, indicating their potential in cancer therapy (Thomas et al., 2017).

Hypotensive Activity

Some styryl derivatives based on thiourea compounds have been assessed for their hypotensive activity, indicating the potential for therapeutic applications in managing blood pressure (Fazylov et al., 2016).

Improved Oral Bioavailability

Research into thiourea derivatives, such as N'-[2-(2-Thiophene)ethyl]-N'-[2-(5-bromopyridyl)]-thiourea, has shown that novel formulations can significantly improve oral bioavailability. This enhancement in bioavailability is crucial for the effective delivery of drugs, particularly those with poor inherent solubility (Uckun et al., 2007).

Antimicrobial and Antioxidant Activity

Thiourea derivatives have been synthesized with potential antimicrobial and antioxidant activity. These compounds, through various synthetic approaches, have shown moderate to good activities against bacterial and fungal cultures, alongside their antioxidant properties, underscoring their versatility in pharmaceutical applications (Youssef & Amin, 2012).

Interaction with Nitric Oxide Synthase

Thiourea compounds have been evaluated for their interaction with inducible and neuronal nitric oxide synthase, showing that these compounds can stimulate the activity of inducible Nitric Oxide Synthase (iNOS). This interaction suggests potential therapeutic applications in diseases where nitric oxide pathways play a critical role (Suaifan et al., 2010).

Properties

IUPAC Name

1-[1-(4-ethylphenyl)ethyl]-3-(2-methoxy-5-methylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2OS/c1-5-15-7-9-16(10-8-15)14(3)20-19(23)21-17-12-13(2)6-11-18(17)22-4/h6-12,14H,5H2,1-4H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCHSVQBSGAJFAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C)NC(=S)NC2=C(C=CC(=C2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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